molecular formula C10H20O3 B2810242 3-[2-(Tert-butoxy)ethoxy]cyclobutan-1-ol CAS No. 1909287-68-8

3-[2-(Tert-butoxy)ethoxy]cyclobutan-1-ol

Cat. No.: B2810242
CAS No.: 1909287-68-8
M. Wt: 188.267
InChI Key: KBOOKVICYGQETI-DTORHVGOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-[2-(Tert-butoxy)ethoxy]cyclobutan-1-ol” is a chemical compound with the CAS Number: 1909287-68-8 . It has a molecular weight of 188.27 . The IUPAC name for this compound is (1s,3s)-3- (2- (tert-butoxy)ethoxy)cyclobutan-1-ol .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H20O3/c1-10 (2,3)13-5-4-12-9-6-8 (11)7-9/h8-9,11H,4-7H2,1-3H3/t8-,9+ . This code provides a specific representation of the molecule’s structure.


Physical and Chemical Properties Analysis

“this compound” is a liquid at room temperature . It should be stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Tin(IV) Chloride Catalyzed Cycloaddition Reactions

Cycloaddition reactions between 3-ethoxycyclobutanones and allyltrialkylsilanes catalyzed by tin(IV) chloride produce various cyclohexanone derivatives, showcasing the utility of cyclobutanol derivatives in synthetic chemistry for constructing complex molecular frameworks (Matsuo et al., 2009).

Synthesis and Ring Enlargement of Silacyclobutanes

2-Ethoxycarbonyl-1-silacyclobutanes, synthesized through intramolecular C–H insertion and capable of undergoing thermal ring expansion, illustrate the versatility of cyclobutanol derivatives in the formation of cyclic compounds with potential applications in materials science and organic synthesis (Maas & Bender, 2000).

Scale-up Synthesis Using Continuous Photo Flow Chemistry

The scale-up synthesis of cyclobutane derivatives using continuous photo flow chemistry for the preparation of deuterium-labeled compounds demonstrates the application of cyclobutanol derivatives in the development of biologically active compounds and materials science. This process highlights the importance of cyclobutanol derivatives in pharmaceutical and analytical chemistry (Yamashita et al., 2019).

Titanocene Catalyzed Cyclizations

The use of cyclobutanes via 4-exo cyclization of radicals generated by titanocene(III) chlorides to epoxides, facilitating the synthesis of cyclobutanes, emphasizes the role of cyclobutanol derivatives in radical chemistry for creating complex cyclic structures with potential applications in material science and synthetic organic chemistry (Friedrich et al., 2008).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

3-[2-[(2-methylpropan-2-yl)oxy]ethoxy]cyclobutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O3/c1-10(2,3)13-5-4-12-9-6-8(11)7-9/h8-9,11H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBOOKVICYGQETI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCCOC1CC(C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.